molecular formula C10H16BFN2O2 B2934653 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1446481-36-2

1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B2934653
CAS RN: 1446481-36-2
M. Wt: 226.06
InChI Key: KIPAKHURBLDQCM-UHFFFAOYSA-N
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Description

The compound “1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions . The fluoromethyl group could potentially increase the compound’s reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a fluoromethyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact structure would depend on the positions of these groups on the pyrazole ring.


Chemical Reactions Analysis

As a pyrazole derivative with a boronic ester group, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . The presence of the fluoromethyl group might also influence its reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrazoles are stable and have relatively high melting points. The presence of the fluoromethyl and tetramethyl-1,3,2-dioxaborolan-2-yl groups could influence properties like solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization

The compound 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a precursor in the synthesis of complex fluorinated pyrazole derivatives. Studies demonstrate its utility in crafting structures through nucleophilic substitution reactions, enabling the synthesis of organic intermediates with pyrazole heterocycles and borate functional groups. These intermediates are pivotal for further chemical transformations and applications in medicinal chemistry and materials science. For instance, the synthesis, characterization, and crystal structure analysis of such compounds are elucidated through techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. These processes underscore the compound's role in enabling the detailed study of molecular structures and the design of novel molecules with specific functionalities (Liao, Liu, Wang, & Zhou, 2022); (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Density Functional Theory (DFT) Studies

The compound's utility extends into theoretical chemistry, where Density Functional Theory (DFT) studies are conducted to predict molecular structures. DFT calculations complement experimental techniques like X-ray diffraction, offering insights into the electronic properties and stability of the synthesized compounds. These studies are crucial for understanding the reactivity, stability, and electronic characteristics of fluorinated pyrazoles, informing their potential applications in various fields, including drug design and materials science (Liao, Liu, Wang, & Zhou, 2022).

Building Blocks in Medicinal Chemistry

Fluorinated pyrazoles, including derivatives of the discussed compound, are highlighted as valuable building blocks in medicinal chemistry. Their synthesis often involves innovative strategies, including monofluorination and condensation reactions, to produce compounds with additional functional groups that enable further chemical modifications. These compounds are explored for their potential in developing new therapeutic agents, demonstrating the compound's role in advancing drug discovery and development processes (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).

In Silico Molecular Modeling

The exploration of fluorinated pyrazoles also involves in silico molecular modeling to assess their affinity for volatile organic compounds and other chemical entities. This computational approach enables the prediction of interactions at the molecular level, providing valuable insights into the potential applications of these compounds in sensing technologies or as ligands in metal-organic frameworks. Such studies illustrate the versatility of fluorinated pyrazoles in both theoretical and applied chemistry contexts (Pedrini et al., 2020).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to predict the mechanism of action for this compound .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of pyrazole derivatives is an active area of research, particularly in medicinal chemistry, where they are often used as building blocks for pharmaceuticals . The introduction of a fluoromethyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group could open up new possibilities for reactivity and biological activity.

properties

IUPAC Name

1-(fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)8-5-13-14(6-8)7-12/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPAKHURBLDQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1446481-36-2
Record name 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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